4-Phenylbutanal

Description

The exact mass of the compound 4-Phenylbutanal is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Phenylbutanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenylbutanal including the price, delivery time, and more detailed information at info@benchchem.com.

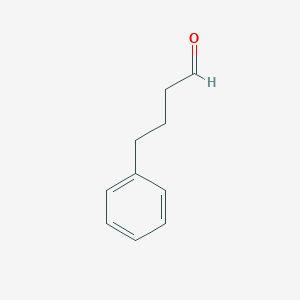

Structure

3D Structure

Properties

IUPAC Name |

4-phenylbutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,9H,4-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFRGTVSKOPUBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171404 | |

| Record name | 4-Phenylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18328-11-5 | |

| Record name | 4-Phenylbutanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018328115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylbutanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Phenylbutanal (CAS 18328-11-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of 4-phenylbutanal (CAS: 18328-11-5), a versatile aldehyde with applications in fragrance, flavor, and as a key intermediate in organic synthesis. This document collates its physicochemical properties, detailed spectroscopic data (NMR, IR, and MS), established synthesis protocols, and an exploration of its potential biological activities, including its putative role in modulating key cellular signaling pathways. All quantitative data is presented in structured tables for ease of reference, and experimental methodologies are detailed to facilitate replication. Furthermore, logical workflows and potential signaling pathways are visualized using Graphviz diagrams.

Chemical and Physical Properties

4-Phenylbutanal, also known as benzenebutanal or γ-phenylbutyraldehyde, is an organic compound with a phenyl group attached to a four-carbon aldehyde chain.[1][2] It is a colorless to pale yellow liquid with a characteristic sweet, floral odor.[1][2] Its solubility is limited in water but high in organic solvents, a property conferred by its hydrophobic phenyl group.[1]

Table 1: Physicochemical Properties of 4-Phenylbutanal

| Property | Value | Reference |

| CAS Number | 18328-11-5 | [2] |

| Molecular Formula | C₁₀H₁₂O | [1][2] |

| Molecular Weight | 148.20 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Sweet, floral | [1][2] |

| Boiling Point | 243.3 °C at 760 mmHg | [4] |

| Melting Point | 45-48 °C (lit.) | [5] |

| Density | 0.971 g/cm³ | [4] |

| Flash Point | 115.9 °C | [5] |

| Refractive Index | 1.504 | [5] |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

Spectroscopic Characterization

The structural elucidation of 4-phenylbutanal is unequivocally confirmed through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework of the molecule.

Table 2: ¹H NMR Spectral Data for 4-Phenylbutanal (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.77 | Triplet (t) | 1H | Aldehyde H (-CHO) |

| ~7.32 - 7.18 | Multiplet (m) | 5H | Aromatic H's (C₆H₅) |

| ~2.66 | Triplet (t) | 2H | Benzylic CH₂ |

| ~2.45 | Doublet of Triplets (dt) | 2H | CH₂ adjacent to CHO |

| ~1.98 | Quintet (p) | 2H | Methylene CH₂ |

Table 3: ¹³C NMR Spectral Data for 4-Phenylbutanal (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~202.5 | Aldehyde C=O |

| ~141.0 | Quaternary Aromatic C |

| ~128.5 | Aromatic C-H |

| ~128.3 | Aromatic C-H |

| ~126.0 | Aromatic C-H |

| ~45.8 | CH₂ adjacent to CHO |

| ~35.0 | Benzylic CH₂ |

| ~27.5 | Methylene CH₂ |

Infrared (IR) Spectroscopy

The IR spectrum of 4-phenylbutanal exhibits characteristic absorption bands corresponding to its functional groups.

Table 4: FT-IR Spectral Data for 4-Phenylbutanal

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3025 | Medium | Aromatic C-H stretch |

| ~2925, ~2850 | Strong | Aliphatic C-H stretch |

| ~2720 | Weak | Aldehyde C-H stretch (Fermi resonance) |

| ~1725 | Strong | Aldehyde C=O stretch |

| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C skeletal vibrations |

| ~750, ~700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 4-phenylbutanal reveals a distinct fragmentation pattern that aids in its identification.

Table 5: GC-MS Fragmentation Data for 4-Phenylbutanal

| m/z | Relative Intensity (%) | Proposed Fragment |

| 148 | ~20 | [M]⁺ (Molecular Ion) |

| 104 | 100 | [C₈H₈]⁺ (Styrene ion, from McLafferty rearrangement) |

| 91 | ~80 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | ~30 | [C₆H₅]⁺ (Phenyl ion) |

| 44 | ~60 | [C₂H₄O]⁺ (Acetaldehyde radical cation) |

Experimental Protocols

Synthesis of 4-Phenylbutanal via Swern Oxidation of 4-Phenylbutan-1-ol

This protocol describes a common and mild method for the synthesis of 4-phenylbutanal.

Materials:

-

4-Phenylbutan-1-ol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stirring bar

-

Round-bottom flasks

-

Addition funnel

-

Low-temperature bath (e.g., dry ice/acetone)

-

Nitrogen or Argon inert atmosphere setup

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet.

-

Dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution via the addition funnel, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.

-

Add a solution of 4-phenylbutan-1-ol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, again keeping the temperature below -60 °C. Stir for 30 minutes.

-

Slowly add triethylamine (5.0 equivalents) to the flask. A thick white precipitate will form.

-

Allow the reaction to warm to room temperature over approximately 1 hour.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Spectroscopic Analysis Protocols

¹H and ¹³C NMR Spectroscopy:

-

Dissolve approximately 10-20 mg of 4-phenylbutanal in 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, use a standard pulse program with a relaxation delay of 1-2 seconds and acquire 16-32 scans.

-

For ¹³C NMR, use a proton-decoupled pulse program with a relaxation delay of 2-5 seconds and acquire 512-1024 scans.

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

FT-IR Spectroscopy:

-

Record a background spectrum of the clean ATR crystal.

-

Apply a small drop of neat 4-phenylbutanal liquid onto the ATR crystal.

-

Acquire the IR spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

GC-MS Analysis:

-

Inject a dilute solution of 4-phenylbutanal in a suitable solvent (e.g., DCM) into a gas chromatograph coupled to a mass spectrometer.

-

Use a standard non-polar capillary column (e.g., DB-5ms).

-

Set the injector temperature to 250 °C and the transfer line to 280 °C.

-

Use a temperature program for the oven, for example, starting at 50 °C for 2 minutes, then ramping at 10 °C/min to 250 °C and holding for 5 minutes.

-

Operate the mass spectrometer in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-300.

Biological Activity and Signaling Pathways

Recent studies suggest that 4-phenylbutanal and its derivatives may possess interesting biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties. While direct studies on 4-phenylbutanal are emerging, research on structurally related compounds provides insights into its potential mechanisms of action, particularly through the modulation of the NF-κB and Nrf2 signaling pathways.

Potential Modulation of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation. Chronic activation of this pathway is implicated in various inflammatory diseases. Some phenyl-substituted aldehydes have been shown to inhibit NF-κB activation, suggesting a potential anti-inflammatory role for 4-phenylbutanal.

Potential Activation of the Nrf2 Signaling Pathway

The Nrf2 (nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a battery of antioxidant and cytoprotective genes. The electrophilic nature of the aldehyde group in 4-phenylbutanal could potentially activate the Nrf2 pathway by reacting with Keap1, the primary negative regulator of Nrf2.

Applications and Future Perspectives

4-Phenylbutanal is a valuable building block in organic synthesis for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.[4] Its pleasant aroma also leads to its use in the fragrance and flavor industries.[1][2] The emerging evidence of its potential biological activities opens new avenues for research into its therapeutic applications, particularly in the context of inflammatory and neurodegenerative diseases. Further studies are warranted to fully elucidate the mechanisms of action of 4-phenylbutanal and its derivatives on cellular signaling pathways.

Safety and Handling

4-Phenylbutanal should be handled with care. It is classified as causing serious eye irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[3] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a detailed characterization of 4-phenylbutanal (CAS 18328-11-5), summarizing its key physicochemical and spectroscopic properties. Detailed experimental protocols for its synthesis and analysis have been presented to aid researchers in their work with this compound. Furthermore, the potential biological activities and involvement in crucial signaling pathways have been explored, highlighting promising areas for future research and development. The structured presentation of data and visual representations of complex processes aim to provide a valuable resource for the scientific community.

References

- 1. Antioxidant properties of 5-hydroxy-4-phenyl-butenolide via activation of Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Phenylbutyric acid attenuates amyloid-β proteotoxicity through activation of HSF-1 in an Alzheimer's disease model of the nematode Caenorhabditiselegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-Oxo-4-phenylbutanal | C10H10O2 | CID 10877438 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Benzenebutanal and its Synonyms: 4-Phenylbutanal and 4-Phenylbutyraldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenebutanal, also known as 4-phenylbutanal or 4-phenylbutyraldehyde, is an aromatic aldehyde with significant applications in the fragrance, flavor, and pharmaceutical industries. Its structural motif, featuring a phenyl group separated from an aldehyde by a three-carbon chain, makes it a valuable building block in organic synthesis. This technical guide provides an in-depth overview of the chemical properties, synthesis, purification, and spectroscopic characterization of benzenebutanal. Furthermore, it explores its potential biological activities, drawing parallels with its well-studied carboxylic acid analog, 4-phenylbutyric acid (4-PBA), a known histone deacetylase (HDAC) inhibitor and endoplasmic reticulum (ER) stress modulator with neuroprotective properties.

Chemical and Physical Properties

Benzenebutanal is a colorless to pale yellow liquid with a characteristic floral, hyacinth-like odor. Its key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | References |

| IUPAC Name | 4-Phenylbutanal | [1] |

| Synonyms | Benzenebutanal, 4-Phenylbutyraldehyde, γ-Phenylbutyraldehyde | [1] |

| CAS Number | 18328-11-5 | [1] |

| Molecular Formula | C₁₀H₁₂O | [1] |

| Molecular Weight | 148.20 g/mol | [1] |

| Boiling Point | 102-103 °C at 12 Torr | [1] |

| Density | 0.997 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.5179 | [1] |

Experimental Protocols

Detailed experimental procedures for the synthesis and purification of benzenebutanal are crucial for researchers. The following sections outline common synthetic routes and purification methods.

Synthesis of 4-Phenylbutanal

Several synthetic strategies can be employed to prepare 4-phenylbutanal. Two common methods are the oxidation of the corresponding alcohol and the hydroformylation of an alkene.

1. Oxidation of 4-Phenyl-1-butanol using Pyridinium Chlorochromate (PCC)

This method involves the oxidation of the primary alcohol, 4-phenyl-1-butanol, to the corresponding aldehyde using the mild oxidizing agent, pyridinium chlorochromate (PCC).[2][3]

-

Materials:

-

4-Phenyl-1-butanol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Silica gel

-

Diethyl ether

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend PCC (1.5 equivalents) in anhydrous dichloromethane.

-

To this stirred suspension, add a solution of 4-phenyl-1-butanol (1.0 equivalent) in anhydrous dichloromethane dropwise at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short column of silica gel to remove the chromium byproducts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and concentrate them under reduced pressure to obtain the crude 4-phenylbutanal.

-

-

Expected Yield: High yields, typically in the range of 80-95%, are expected with this method.

2. Hydroformylation of Allylbenzene

Hydroformylation, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. The hydroformylation of allylbenzene can yield a mixture of 3-phenylpropanal and 4-phenylbutanal.[4][5] The regioselectivity can be influenced by the choice of catalyst and ligands.

-

Materials:

-

Allylbenzene

-

Rhodium-based catalyst (e.g., Rh(CO)₂(acac))

-

Phosphine ligand (e.g., triphenylphosphine)

-

Syngas (a mixture of carbon monoxide and hydrogen)

-

Toluene (solvent)

-

-

Procedure:

-

In a high-pressure autoclave, dissolve allylbenzene and the rhodium catalyst precursor in deoxygenated toluene.

-

Add the phosphine ligand. The ligand-to-metal ratio is a critical parameter for controlling selectivity.

-

Seal the autoclave, purge with nitrogen, and then pressurize with syngas to the desired pressure (e.g., 20-50 atm).

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the specified reaction time.

-

Monitor the reaction progress by gas chromatography (GC).

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.

-

The product, 4-phenylbutanal, can be isolated from the reaction mixture by distillation.

-

-

Expected Yield: The yield and the ratio of linear (4-phenylbutanal) to branched (3-phenylpropanal) products are highly dependent on the reaction conditions and the catalyst system used.

Purification of 4-Phenylbutanal

Crude 4-phenylbutanal obtained from synthesis can be purified by fractional distillation under reduced pressure to prevent decomposition at high temperatures.[6][7][8]

-

Apparatus: A standard fractional distillation setup with a vacuum source, a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask.

-

Procedure:

-

Place the crude 4-phenylbutanal in a round-bottom flask with a stir bar.

-

Assemble the fractional distillation apparatus and ensure all joints are properly sealed with vacuum grease.

-

Gradually reduce the pressure inside the apparatus using a vacuum pump.

-

Gently heat the distillation flask using a heating mantle.

-

Collect the fraction that distills at the boiling point of 4-phenylbutanal at the corresponding pressure (e.g., 102-103 °C at 12 Torr).

-

Monitor the purity of the collected fractions by GC analysis.

-

Spectroscopic Data and Characterization

The structure and purity of synthesized 4-phenylbutanal can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule.

-

Expected Chemical Shifts (δ) in CDCl₃:

-

~9.7 ppm (triplet, 1H): Aldehydic proton (-CHO).

-

~7.1-7.3 ppm (multiplet, 5H): Aromatic protons of the phenyl group.

-

~2.7 ppm (triplet, 2H): Methylene protons adjacent to the phenyl group (-CH₂-Ph).

-

~2.4 ppm (quartet, 2H): Methylene protons adjacent to the aldehyde group (-CH₂-CHO).

-

~1.9 ppm (quintet, 2H): Methylene protons in the middle of the chain (-CH₂-CH₂-CH₂-).

-

-

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum indicates the number of different carbon environments in the molecule.

-

Expected Chemical Shifts (δ) in CDCl₃:

-

~202 ppm: Aldehydic carbonyl carbon (-CHO).

-

~141 ppm: Quaternary aromatic carbon attached to the butyl chain.

-

~128.5 ppm: Aromatic C-H carbons.

-

~126 ppm: Aromatic C-H carbon.

-

~45 ppm: Methylene carbon adjacent to the aldehyde group (-CH₂-CHO).

-

~35 ppm: Methylene carbon adjacent to the phenyl group (-CH₂-Ph).

-

~26 ppm: Methylene carbon in the middle of the chain (-CH₂-CH₂-CH₂-).

-

-

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups.[9]

-

Characteristic Absorption Bands (cm⁻¹):

-

~2820 and 2720 cm⁻¹: C-H stretch of the aldehyde group (Fermi doublets).

-

~1725 cm⁻¹: Strong C=O stretch of the aldehyde group.

-

~3080-3030 cm⁻¹: Aromatic C-H stretch.

-

~1600 and 1495 cm⁻¹: Aromatic C=C stretching vibrations.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[10]

-

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 148.

-

Major Fragments:

-

m/z = 104: Loss of C₂H₄O (McLafferty rearrangement).

-

m/z = 91: Tropylium ion (C₇H₇⁺), characteristic of compounds with a benzyl group.

-

m/z = 44: Fragment corresponding to [CH₂CHO]⁺.

-

-

Biological Activity and Signaling Pathways

While direct experimental data on the biological activity of 4-phenylbutanal is limited, the well-documented effects of its corresponding carboxylic acid, 4-phenylbutyric acid (4-PBA), provide a strong rationale for investigating its potential in similar pathways. 4-PBA is known to function as both a histone deacetylase (HDAC) inhibitor and a chemical chaperone that mitigates endoplasmic reticulum (ER) stress.[11][12][13][14]

Potential as an Endoplasmic Reticulum (ER) Stress Inhibitor

ER stress is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders.[15] 4-PBA has been shown to alleviate ER stress by improving protein folding and reducing the accumulation of misfolded proteins.[15] Given the structural similarity, it is plausible that 4-phenylbutanal may also exhibit ER stress-modulating properties.

Potential as a Histone Deacetylase (HDAC) Inhibitor

HDACs are enzymes that play a crucial role in gene expression regulation by removing acetyl groups from histones.[12] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes and has emerged as a promising strategy in cancer therapy. 4-PBA is a known pan-HDAC inhibitor.[12][16] The aldehyde functional group in 4-phenylbutanal could potentially interact with the active site of HDAC enzymes, suggesting a similar inhibitory activity.

Conclusion

4-Phenylbutanal and its synonyms are versatile chemical entities with established applications and significant potential for further research and development, particularly in the pharmaceutical arena. This technical guide has provided a comprehensive overview of its properties, synthesis, and characterization, along with a prospective look into its biological activities based on the known pharmacology of its carboxylic acid analog. The detailed experimental protocols and spectroscopic data presented herein are intended to serve as a valuable resource for researchers and drug development professionals working with this compound. Further investigation into the direct biological effects of 4-phenylbutanal is warranted to fully elucidate its therapeutic potential.

References

- 1. 4-Phenylbutanal | C10H12O | CID 29030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pure.uva.nl [pure.uva.nl]

- 3. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DE2235466A1 - 3-Phenylpropanal and 4-phenylbutanal prepn. - by hydroformylation of allylbenzenes using rhodium carbonyl complex catalysts - Google Patents [patents.google.com]

- 5. EP1719752A1 - Process for the hydroformylation of substituted allylbenzenes - Google Patents [patents.google.com]

- 6. Purification [chem.rochester.edu]

- 7. Everything about Distillation Under Reduced Pressure [unacademy.com]

- 8. Purification [chem.rochester.edu]

- 9. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 4-Phenylbutyric acid protects against neuronal cell death by primarily acting as a chemical chaperone rather than histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Histone deacetylase inhibitor 4-phenylbutyrate suppresses GAPDH mRNA expression in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of histone deacetylase (HDAC) by 4-phenylbutyrate results in increased junctional conductance between rat corpora smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Protective effects of 4-phenylbutyrate derivatives on the neuronal cell death and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Reactivity of the Aldehyde Functional Group in 4-Phenylbutanal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenylbutanal, an aldehyde featuring a phenyl group separated from the carbonyl by a three-carbon chain, serves as a versatile intermediate in organic synthesis. The reactivity of its aldehyde functional group is central to its utility, participating in a wide array of chemical transformations. This technical guide provides a comprehensive overview of the key reactions involving the aldehyde moiety of 4-phenylbutanal, including oxidation, reduction, nucleophilic additions (Wittig and Grignard reactions), and reactions involving the α-carbon (aldol and Knoevenagel condensations). Detailed experimental protocols, quantitative data where available, and mechanistic diagrams are presented to offer a practical resource for researchers in synthetic chemistry and drug development.

Introduction

The aldehyde functional group is a cornerstone of organic chemistry, characterized by a carbonyl center bonded to a hydrogen atom and an R group. In 4-phenylbutanal, the R group is a 3-phenylpropyl substituent. The presence of the carbonyl group imparts a significant dipole moment, rendering the carbonyl carbon electrophilic and susceptible to nucleophilic attack. Furthermore, the protons on the α-carbon exhibit enhanced acidity, enabling enolate formation and subsequent reactions. The phenyl group, while somewhat remote from the aldehyde, can influence the molecule's overall properties and may participate in certain reaction pathways. This guide will systematically explore the characteristic reactions of the aldehyde group in 4-phenylbutanal.

Oxidation of 4-Phenylbutanal

The aldehyde group of 4-phenylbutanal is readily oxidized to a carboxylic acid, yielding 4-phenylbutanoic acid. This transformation is a fundamental reaction in organic synthesis.

Reaction Pathway

Caption: Oxidation of 4-phenylbutanal to 4-phenylbutanoic acid.

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

Materials:

-

4-Phenylbutanal

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM)

-

Silica gel

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve 4-phenylbutanal (1.0 eq) in dichloromethane.

-

Add pyridinium chlorochromate (1.5 eq) to the solution in one portion.

-

Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the filtrate with saturated sodium bicarbonate solution to remove any unreacted PCC and the pyridinium byproduct.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 4-phenylbutanoic acid.

-

The product can be further purified by recrystallization or column chromatography.

Quantitative Data

| Oxidizing Agent | Substrate | Product | Yield (%) | Reference |

| Pyridinium Chlorochromate (PCC) | 4-Phenylbutanol | 4-Phenylbutanal | High | [1] |

Note: Specific yield data for the oxidation of 4-phenylbutanal to 4-phenylbutanoic acid was not found in the provided search results. The table reflects the synthesis of the starting material.

Characterization Data for 4-Phenylbutanoic Acid

-

1H NMR: Spectroscopic data is available in public databases such as PubChem.[2]

-

13C NMR: Spectroscopic data is available in public databases such as PubChem.[2]

-

IR Spectroscopy: Characteristic C=O stretch of a carboxylic acid around 1700-1725 cm⁻¹ and a broad O-H stretch from 2500-3300 cm⁻¹.[3][4]

-

Mass Spectrometry: Molecular ion peak corresponding to the mass of 4-phenylbutanoic acid (C10H12O2, M.W. 164.20 g/mol ).[2][5][6]

Reduction of 4-Phenylbutanal

The aldehyde functional group of 4-phenylbutanal can be readily reduced to a primary alcohol, 4-phenylbutanol, using common reducing agents.

Reaction Pathway

Caption: Reduction of 4-phenylbutanal to 4-phenylbutanol.

Experimental Protocol: Reduction using Sodium Borohydride (NaBH₄)

This protocol is a general method for the reduction of aldehydes.

Materials:

-

4-Phenylbutanal

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 4-phenylbutanal (1.0 eq) in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath to 0 °C.

-

Slowly add sodium borohydride (1.1 eq) to the solution in small portions.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

-

Quench the reaction by slowly adding deionized water.

-

Remove the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude 4-phenylbutanol.

-

Purify the product by column chromatography if necessary.

Quantitative Data

| Reducing Agent | Substrate | Product | Yield (%) | Reference |

| Sodium Borohydride (NaBH₄) | Aldehydes (general) | Primary Alcohols | Generally high | [7] |

| Lithium Aluminum Hydride (LiAlH₄) | Aldehydes (general) | Primary Alcohols | Generally high | [8] |

Note: Specific yield data for the reduction of 4-phenylbutanal was not found in the provided search results.

Characterization Data for 4-Phenylbutanol

-

1H NMR: Spectroscopic data is available in public databases.[9]

-

13C NMR: Spectroscopic data is available in public databases.[1][10]

-

IR Spectroscopy: Characteristic broad O-H stretch around 3200-3600 cm⁻¹ and the disappearance of the aldehyde C=O stretch.

-

Mass Spectrometry: Molecular ion peak corresponding to the mass of 4-phenylbutanol (C10H14O, M.W. 150.22 g/mol ).

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon of 4-phenylbutanal is a prime target for nucleophiles, leading to the formation of new carbon-carbon bonds. The Wittig and Grignard reactions are classic examples of such transformations.

Wittig Reaction

The Wittig reaction allows for the conversion of the aldehyde group into an alkene.

Caption: Wittig reaction of 4-phenylbutanal.

This protocol is adapted from a procedure for the Wittig reaction of 2-phenylbutanal.[11]

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

4-Phenylbutanal

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 eq) and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise. The solution will turn a characteristic color, indicating ylide formation.

-

Stir the mixture at 0 °C for 1 hour.

-

Dissolve 4-phenylbutanal (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with diethyl ether, wash with brine, and dry the organic layer over anhydrous magnesium sulfate.

-

Concentrate the solution and purify the crude product by flash column chromatography to separate the alkene from triphenylphosphine oxide.

| Aldehyde | Wittig Reagent | Product | Yield (%) | Reference |

| General Aldehydes | Methylenetriphenylphosphorane | Terminal Alkene | 62 (for a specific example) | [3] |

| Benzophenone | Methylenetriphenylphosphorane | 1,1-Diphenylethylene | ~100 | [5] |

| Various Aldehydes | Various Ylides | Alkenes | 63-99 | [12] |

Note: Specific yield data for the Wittig reaction of 4-phenylbutanal was not found in the provided search results.

-

1H NMR & 13C NMR: Spectroscopic data for 4-phenyl-1-pentene (a constitutional isomer) is available and can serve as a reference.[6][13][14]

-

IR Spectroscopy: Disappearance of the C=O stretch and appearance of C=C and =C-H stretching vibrations.

-

Mass Spectrometry: Molecular ion peak corresponding to the mass of the alkene product.

Grignard Reaction

The Grignard reaction provides a route to secondary alcohols by the addition of an organomagnesium halide to the aldehyde.

Caption: Grignard reaction of 4-phenylbutanal.

This is a general procedure for the addition of a Grignard reagent to an aldehyde.

Materials:

-

4-Phenylbutanal

-

Methylmagnesium bromide solution in THF or diethyl ether

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place a solution of 4-phenylbutanal (1.0 eq) in anhydrous diethyl ether.

-

Cool the flask in an ice bath to 0 °C.

-

Add the methylmagnesium bromide solution (1.1 eq) dropwise via a syringe or an addition funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Cool the reaction mixture again in an ice bath and slowly quench by the addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to afford the crude secondary alcohol.

-

Purify the product by distillation or column chromatography.

-

1H NMR & 13C NMR: Spectroscopic data for 5-phenyl-2-pentanol is available in public databases.[15][16][17]

-

IR Spectroscopy: Appearance of a broad O-H stretch and disappearance of the C=O stretch.

-

Mass Spectrometry: Molecular ion peak corresponding to the mass of the secondary alcohol product.

Reactions Involving the α-Carbon

The presence of acidic protons on the carbon adjacent to the carbonyl group allows 4-phenylbutanal to undergo a variety of condensation reactions.

Aldol Condensation

Under basic or acidic conditions, 4-phenylbutanal can undergo self-condensation or a crossed aldol condensation with another carbonyl compound.

References

- 1. rsc.org [rsc.org]

- 2. unipub.uni-graz.at [unipub.uni-graz.at]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. organicreactions.org [organicreactions.org]

- 6. Page loading... [wap.guidechem.com]

- 7. Cannizzaro reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. minio.scielo.br [minio.scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Phenyl-1-pentene | C11H14 | CID 569651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 4-Phenyl-1-butene (768-56-9) 1H NMR spectrum [chemicalbook.com]

- 15. 1-Phenyl-2-pentanol | C11H16O | CID 61202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 5-PHENYL-1-PENTANOL(10521-91-2) 13C NMR [m.chemicalbook.com]

- 17. (S)-5-Phenyl-2-pentanol | C11H16O | CID 12544573 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential Biological Activities of 4-Phenylbutanal and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylbutanal, an aromatic aldehyde, and its derivatives represent a class of compounds with a diverse range of potential biological activities. While the parent compound itself is less extensively studied, its structural analogues, particularly 4-phenylbutyric acid (4-PBA), have garnered significant attention in the scientific community. This technical guide provides an in-depth overview of the known biological activities of 4-phenylbutanal and its derivatives, with a focus on their neuroprotective, anti-inflammatory, anticancer, and antimicrobial properties. The guide summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and drug development efforts in this area.

Neuroprotective Activities

Derivatives of 4-phenylbutanal, most notably 4-phenylbutyric acid (4-PBA), have been extensively investigated for their neuroprotective effects, which are primarily attributed to their roles as a chemical chaperone and a histone deacetylase (HDAC) inhibitor.[1][2]

Mechanism of Action

-

Chemical Chaperone Activity: 4-PBA is known to alleviate endoplasmic reticulum (ER) stress by assisting in the proper folding of proteins, thereby preventing the aggregation of misfolded proteins, a common feature in many neurodegenerative diseases.[2] This action helps to restore cellular homeostasis and protect against ER stress-induced apoptosis.[3][4]

-

Histone Deacetylase (HDAC) Inhibition: 4-PBA can inhibit HDACs, leading to the hyperacetylation of histones. This epigenetic modification results in a more open chromatin structure, facilitating the transcription of genes involved in neuronal survival and function.[5][6]

Signaling Pathways

The neuroprotective effects of 4-phenylbutanal derivatives are closely linked to the modulation of the Endoplasmic Reticulum Stress/Unfolded Protein Response (UPR) pathway.

Caption: Endoplasmic Reticulum Stress/Unfolded Protein Response Pathway.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

This protocol describes a method to assess the neuroprotective effects of a test compound against a neurotoxin-induced injury in the human neuroblastoma SH-SY5Y cell line.[1][7]

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or H₂O₂)

-

Test compound (e.g., a 4-phenylbutanal derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Replace the medium with a fresh medium containing various concentrations of the test compound and incubate for 2-24 hours.

-

Induction of Neurotoxicity: Add the neurotoxin (e.g., 100 µM H₂O₂) to the wells and incubate for 24 hours.

-

Cell Viability Assessment (MTT Assay):

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Anti-inflammatory Activities

Certain derivatives of 4-phenylbutanal have demonstrated anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.

Quantitative Data

| Compound | Target | IC50 (µM) | Reference |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal (FM4) | COX-2 | 0.74 | [8] |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal carboxylic acid (FM10) | COX-2 | 0.69 | [8] |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal carboxylic acid (FM12) | COX-2 | 0.18 | [8] |

Signaling Pathways

The anti-inflammatory effects of some 4-phenylbutanal derivatives may be mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[3][9]

Caption: NF-κB Signaling Pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of test compounds.[1][10]

Materials:

-

Wistar rats

-

1% Carrageenan solution in saline

-

Test compound

-

Reference drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Grouping: Divide rats into groups: control, reference drug, and test compound groups.

-

Compound Administration: Administer the test compound or reference drug intraperitoneally or orally 30 minutes before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Anticancer Activities

Several derivatives of 4-phenylbutanal, including chalcones and disulfane derivatives, have been synthesized and evaluated for their anticancer properties.

Quantitative Data

| Compound | Cell Line | IC50 (µM) | Reference |

| 1-(4-Methylpent-2-enyl)-2-(4-phenylbut-2-enyl)disulfane | CNE2 (Nasopharyngeal carcinoma) | ~150 (for 49.47% inhibition) | [11] |

| Chalcone derivative 12k | NCI-H460 (Lung cancer) | 3.75 - 8.42 | [12] |

Signaling Pathways

The anticancer mechanism of some 4-phenylbutanal derivatives involves the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11][12]

Caption: Intrinsic and Extrinsic Apoptosis Pathways.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Materials:

-

Cancer cell line (e.g., NCI-H460)

-

Complete culture medium

-

Test compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activities

Aromatic aldehydes are known to possess antimicrobial properties, and derivatives of 4-phenylbutanal are being explored for their potential as antibacterial and antifungal agents. The antimicrobial action of aldehydes is often attributed to their ability to react with and disrupt microbial proteins and cell membranes.[3][10]

Quantitative Data

Currently, specific Minimum Inhibitory Concentration (MIC) values for 4-phenylbutanal and its direct derivatives against a broad range of microorganisms are not widely available in the public domain. The table below presents data for structurally related compounds to provide a contextual reference.

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Arylcyanomethylenequinone oxime | Candida albicans | 4 | [15] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[6][8][16]

Materials:

-

Bacterial or fungal strain

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Test compound

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture.

-

Serial Dilution: Perform a serial two-fold dilution of the test compound in the broth medium in a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Other Potential Activities

Prolyl Oligopeptidase (POP) Inhibition

Certain 4-phenylbutanoyl derivatives have been identified as potent inhibitors of prolyl oligopeptidase (POP), an enzyme implicated in neurodegenerative disorders.

Quantitative Data

| Compound | Target | IC50 (nM) | Reference |

| 4-phenylbutanoyl-2(S)-benzoylpyrrolidine | Prolyl Oligopeptidase | 23 | |

| 4-phenylbutanoyl-2(S)-cyclopentanecarbonylpyrrolidine | Prolyl Oligopeptidase | 30 |

Conclusion

The derivatives of 4-phenylbutanal exhibit a wide spectrum of promising biological activities, including neuroprotective, anti-inflammatory, anticancer, and antimicrobial effects. The well-documented role of 4-phenylbutyric acid as a chemical chaperone and HDAC inhibitor provides a strong foundation for the therapeutic potential of this class of compounds, particularly in the context of neurodegenerative diseases. Further research, especially in generating more extensive quantitative structure-activity relationship (QSAR) data and elucidating specific molecular targets and signaling pathways for a broader range of 4-phenylbutanal derivatives, is warranted. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of these versatile molecules.

Disclaimer

This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The biological activities and experimental protocols described are based on currently available scientific literature.

References

- 1. benchchem.com [benchchem.com]

- 2. Proteomic profile of 4-PBA treated human neuronal cells during ER stress - Molecular Omics (RSC Publishing) [pubs.rsc.org]

- 3. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 9. Topical phenylbutyrate antagonizes NF-κB signaling and resolves corneal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Identification and Anti-Cancer Activity of 1-(4-Methylpent-2-enyl)-2-(4-phenylbut-2-enyl)disulfane - PMC [pmc.ncbi.nlm.nih.gov]

- 12. moodle2.units.it [moodle2.units.it]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. microbe-investigations.com [microbe-investigations.com]

Environmental Degradation of 4-Phenylbutanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylbutanal, an aromatic aldehyde, is a compound of interest in various industrial applications, including as a fragrance ingredient and a precursor in chemical synthesis. Its potential release into the environment necessitates a thorough understanding of its degradation pathways to assess its environmental fate and persistence. This technical guide provides a comprehensive overview of the predicted and plausible environmental degradation pathways of 4-phenylbutanal, including biodegradation, photodegradation, and other abiotic chemical transformations. Due to the limited availability of direct experimental data on 4-phenylbutanal, this guide synthesizes information from studies on analogous compounds, such as other phenylalkanes and aromatic aldehydes, to propose likely degradation mechanisms. Furthermore, it outlines detailed experimental protocols for investigating these pathways and quantifying degradation kinetics.

Predicted Environmental Fate and Degradation Pathways

The environmental fate of 4-phenylbutanal is governed by a combination of biological and abiotic processes that lead to its transformation and eventual mineralization.

Biodegradation

Microbial degradation is anticipated to be a primary mechanism for the removal of 4-phenylbutanal from soil and aquatic environments. Based on studies of similar compounds, two main initial biodegradation pathways are proposed:

-

Side-Chain Oxidation: The alkyl side chain of 4-phenylbutanal is susceptible to oxidation. This pathway would likely proceed through the oxidation of the aldehyde group to a carboxylic acid, forming 4-phenylbutanoic acid. Subsequent β-oxidation of the butyric acid side chain would lead to the formation of phenylacetic acid and ultimately benzoic acid. These intermediates are common metabolites in the degradation of various aromatic compounds and can be further mineralized through ring cleavage.

-

Aromatic Ring Hydroxylation and Cleavage: Alternatively, microbial dioxygenases could initiate the degradation by hydroxylating the aromatic ring to form a dihydroxy derivative (a catechol-like intermediate). This is a common strategy employed by bacteria such as Pseudomonas for the degradation of aromatic hydrocarbons. The resulting catechol can then undergo either ortho- or meta-cleavage, opening the aromatic ring and leading to the formation of aliphatic intermediates that can enter central metabolic pathways.

Fungi, particularly white-rot fungi, are also known to degrade a wide range of aromatic compounds through the action of extracellular ligninolytic enzymes. These enzymes could potentially oxidize 4-phenylbutanal.

Proposed Biodegradation Pathway of 4-Phenylbutanal

Figure 1: Proposed microbial degradation pathways of 4-phenylbutanal.

Photodegradation

In the atmosphere and in sunlit surface waters, 4-phenylbutanal is expected to undergo photodegradation. The primary mechanism for atmospheric degradation is likely to be the reaction with photochemically generated hydroxyl radicals (•OH). The aldehyde group and the aromatic ring are both susceptible to attack by hydroxyl radicals. This can lead to the formation of various oxidation products, including hydroxylated and ring-opened compounds.

Direct photolysis, where the molecule absorbs light and undergoes a chemical change, may also occur, although its significance will depend on the absorption spectrum of 4-phenylbutanal and the intensity of solar radiation.

Abiotic Chemical Degradation

Hydrolysis: The aldehyde functional group in 4-phenylbutanal is not readily hydrolyzed under typical environmental pH conditions (pH 5-9). Therefore, hydrolysis is not expected to be a significant degradation pathway.

Oxidation: 4-phenylbutanal can be oxidized by other environmental oxidants, such as ozone in the atmosphere or reactive oxygen species in water. The aldehyde group is particularly susceptible to oxidation, leading to the formation of 4-phenylbutanoic acid.

Quantitative Data Summary

Table 1: Predicted Environmental Fate Properties of 4-Phenylbutanal (EPI Suite™)

| Parameter | Predicted Value | Method/Model |

| Biodegradation | ||

| Aerobic Biodegradation Half-Life (Water) | Weeks to Months | BIOWIN™ |

| Aerobic Biodegradation Half-Life (Soil) | Weeks to Months | BIOWIN™ |

| Photodegradation | ||

| Atmospheric Oxidation Half-Life (•OH) | Hours | AOPWIN™ |

| Hydrolysis | ||

| Hydrolysis Half-Life (pH 7) | Stable | HYDROWIN™ |

| Partitioning | ||

| Log Kow (Octanol-Water Partition Coeff.) | 3.1 (Estimated) | KOWWIN™ |

| Henry's Law Constant (atm-m³/mol) | 1.2 x 10⁻⁵ (Estimated) | HENRYWIN™ |

Note: These are estimated values and should be treated as such. Experimental verification is necessary for accurate assessment.

Experimental Protocols

To experimentally validate the proposed degradation pathways and obtain quantitative data, the following detailed protocols are recommended.

Biodegradation Studies

Objective: To determine the aerobic biodegradation of 4-phenylbutanal in soil and water and to identify major degradation products.

Methodology (Adapted from OECD Guidelines for the Testing of Chemicals, Section 3)[1][2][3][4][5]:

a) Ready Biodegradability (OECD 301):

-

Principle: A small amount of the test substance is incubated in a mineral medium with a mixed microbial inoculum from sources like activated sludge. Degradation is followed by measuring parameters such as dissolved organic carbon (DOC) removal or oxygen consumption.

-

Procedure:

-

Prepare a mineral salt medium as specified in OECD 301.

-

Add 4-phenylbutanal as the sole carbon source at a concentration of 10-20 mg/L.

-

Inoculate with a mixed microbial population from a wastewater treatment plant (not adapted to the test substance).

-

Incubate in the dark at 20-25°C with continuous shaking or stirring.

-

At regular intervals, withdraw samples and analyze for DOC or biological oxygen demand (BOD).

-

The test duration is typically 28 days.

-

b) Inherent Biodegradability (OECD 302):

-

Principle: This test uses a higher concentration of microorganisms and a longer incubation period to assess if a chemical has the potential to biodegrade.

c) Soil Biodegradation (Adapted from OECD 307):

-

Principle: The test substance is applied to a soil sample, and its disappearance and the formation of degradation products are monitored over time.

-

Procedure:

-

Collect and characterize a representative soil sample (e.g., texture, pH, organic carbon content).

-

Spike the soil with a known concentration of 4-phenylbutanal.

-

Incubate the soil microcosms under controlled conditions of temperature and moisture.

-

At selected time points, extract subsamples of the soil with an appropriate organic solvent (e.g., acetone/hexane mixture).

-

Analyze the extracts for the concentration of 4-phenylbutanal and potential degradation products using GC-MS or HPLC.

-

Workflow for Soil Biodegradation Study

Figure 2: Workflow for a soil biodegradation experiment.

Photodegradation Studies

Objective: To determine the rate of photodegradation of 4-phenylbutanal in water and to identify photoproducts.

Methodology (Adapted from OECD Guideline for the Testing of Chemicals, TG 316)[3]:

-

Principle: An aqueous solution of the test substance is irradiated with light of a defined spectrum and intensity, and the disappearance of the substance is monitored over time.

-

Procedure:

-

Prepare a solution of 4-phenylbutanal in purified water.

-

Place the solution in a quartz photoreactor.

-

Irradiate the solution with a light source that simulates sunlight (e.g., a xenon arc lamp).

-

Maintain a constant temperature during the experiment.

-

At various time intervals, withdraw samples and analyze for the concentration of 4-phenylbutanal and its photoproducts using HPLC-UV or LC-MS.

-

Run a dark control in parallel to account for any non-photochemical degradation.

-

Experimental Setup for Photodegradation Study

Figure 3: Schematic of a typical photodegradation experimental setup.

Abiotic Chemical Degradation Studies

Objective: To determine the rate of reaction of 4-phenylbutanal with hydroxyl radicals.

Methodology (Relative Rate Method)[6][7][8]:

-

Principle: The rate of disappearance of the test compound is compared to that of a reference compound with a known hydroxyl radical reaction rate constant.

-

Procedure:

-

Introduce 4-phenylbutanal and a reference compound (e.g., toluene) into a reaction chamber (e.g., a Teflon bag).

-

Introduce a source of hydroxyl radicals, typically by photolysis of a precursor like methyl nitrite or hydrogen peroxide.

-

Irradiate the chamber with UV light to generate hydroxyl radicals.

-

Monitor the concentrations of both 4-phenylbutanal and the reference compound over time using GC-FID or GC-MS.

-

The rate constant for the reaction of 4-phenylbutanal with hydroxyl radicals can be calculated from the relative rates of disappearance.

-

Analytical Methods

a) Sample Preparation:

-

Water Samples: Solid-phase extraction (SPE) can be used to concentrate 4-phenylbutanal and its degradation products from aqueous samples.

-

Soil/Sediment Samples: Accelerated solvent extraction (ASE) or Soxhlet extraction with a suitable solvent system (e.g., dichloromethane/acetone) is recommended.[9][10][11][12]

b) Analysis of 4-Phenylbutanal and its Aldehydic/Keto Metabolites:

-

GC-MS: Gas chromatography-mass spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[13]

-

Derivatization: To improve the chromatographic properties and detection sensitivity of aldehydes, derivatization is often necessary. A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the aldehyde group to form a stable oxime derivative that is amenable to GC analysis.[14][15][16][17]

-

-

HPLC-UV/LC-MS: High-performance liquid chromatography with UV detection or coupled to a mass spectrometer is suitable for the analysis of less volatile and more polar degradation products, such as carboxylic acids.

Logical Relationship for Method Selection

Figure 4: Decision tree for selecting the appropriate analytical method.

Conclusion

While direct experimental data on the environmental degradation of 4-phenylbutanal is scarce, this guide provides a robust framework for understanding its likely fate based on the degradation of analogous compounds. The proposed biodegradation, photodegradation, and abiotic degradation pathways, along with the detailed experimental protocols, offer a clear roadmap for researchers to generate the necessary data for a comprehensive environmental risk assessment. The use of predictive models can provide initial estimates, but these must be supported by rigorous experimental validation as outlined in this guide. Through a combination of predictive modeling and targeted laboratory studies, a complete picture of the environmental degradation of 4-phenylbutanal can be established.

References

- 1. eurolab.net [eurolab.net]

- 2. youtube.com [youtube.com]

- 3. oecd.org [oecd.org]

- 4. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 5. OECD Guidelines for the Testing of Chemicals [chemycal.com]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. gcms.cz [gcms.cz]

- 10. www2.gov.bc.ca [www2.gov.bc.ca]

- 11. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Gas Chromatographic Analysis of Aldehydes in Alcoholic Beverages Using a Cysteamine Derivatization Procedure | American Journal of Enology and Viticulture [ajevonline.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. diverdi.colostate.edu [diverdi.colostate.edu]

A Historical Overview of the Synthesis and Discovery of 4-Phenylbutanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylbutanal, a significant aromatic aldehyde, serves as a versatile intermediate in the synthesis of various fine chemicals, pharmaceuticals, and fragrances. Its unique structure, featuring a phenyl group separated from an aldehyde moiety by a three-carbon chain, allows for a range of chemical transformations, making it a valuable building block in organic synthesis. This technical guide provides an in-depth historical overview of the discovery and evolution of synthetic methodologies for 4-phenylbutanal, presenting key quantitative data, detailed experimental protocols, and visual representations of the core chemical pathways.

Historical Discovery and Early Synthesis

The precise moment of the first laboratory synthesis of 4-phenylbutanal is not definitively documented in a singular, seminal publication. However, its emergence is closely tied to the broader development of synthetic organic chemistry in the mid-20th century, particularly with the advent of hydroformylation, also known as the oxo process.

One of the earliest and most significant industrial methods for the preparation of 4-phenylbutanal is detailed in a 1972 German patent. This process describes the hydroformylation of allylbenzenes using rhodium carbonyl complex catalysts.[1] This method represented a key advancement in the selective formation of aldehydes from alkenes and laid the groundwork for large-scale production.

Over the years, several classical and modern synthetic routes have been developed and refined, each offering distinct advantages in terms of yield, selectivity, and substrate scope. These primary methods include:

-

Hydroformylation of Allylbenzene: A transition metal-catalyzed addition of a formyl group and a hydrogen atom across the double bond of allylbenzene.

-

Oxidation of 4-Phenyl-1-butanol: The conversion of the corresponding primary alcohol to the aldehyde using various oxidizing agents.

-

Multi-step Synthesis from Phenyl-substituted Acids: Involving the reduction of a carboxylic acid or its derivative to the corresponding alcohol, followed by oxidation.

Key Synthetic Methodologies and Their Evolution

This section details the primary synthetic routes to 4-phenylbutanal, providing experimental protocols for key reactions and summarizing quantitative data in tabular form for comparative analysis.

Hydroformylation of Allylbenzene

The hydroformylation of allylbenzene is a highly atom-economical method for the synthesis of 4-phenylbutanal and its isomer, 3-phenylbutanal. The regioselectivity of this reaction, which dictates the ratio of the linear (4-phenylbutanal) to the branched (3-phenylbutanal) product, is highly dependent on the catalyst system and reaction conditions employed.

Historical Context: Early investigations in the 1970s utilized rhodium carbonyl complexes as catalysts, which provided a pathway to previously less accessible phenyl-substituted aldehydes.[1] These compounds were recognized for their potential as intermediates for dyes and agrochemicals.[1]

Experimental Protocol: Rhodium-Catalyzed Hydroformylation of Allylbenzene (Adapted from DE2235466A1)

-

Reactants: Allylbenzene, Carbon Monoxide (CO), Hydrogen (H₂)

-

Catalyst: Rhodium carbonyl complex (e.g., Rh₄(CO)₁₂)

-

Solvent: Toluene (optional)

-

Procedure:

-

A high-pressure autoclave is charged with allylbenzene and the rhodium carbonyl catalyst (typically 0.5-100 ppm Rh relative to the olefin).

-

The autoclave is sealed and purged with a mixture of carbon monoxide and hydrogen (syngas).

-

The reactor is pressurized with syngas (typical pressure: 20-1500 atm, preferably 150-700 atm) with a CO:H₂ volume ratio ranging from 1:4 to 4:1.

-

The mixture is heated to a temperature between 50-180 °C (preferably 60-130 °C) and stirred.

-

The reaction is monitored for syngas uptake.

-

Upon completion, the reactor is cooled, and the pressure is carefully released.

-

The product mixture, containing 4-phenylbutanal and 3-phenylbutanal, is then purified by fractional distillation.

-

Quantitative Data for Hydroformylation of Allylbenzene

| Catalyst System | Temperature (°C) | Pressure (atm) | n-/iso-Ratio (4-phenylbutanal/3-phenylbutanal) | Yield (%) | Reference |

| Rhodium Carbonyl Complex | 60-130 | 150-700 | Variable, can be controlled by conditions | High | DE2235466A1[1] |

| Rh-dppp | - | - | Branched product favored (~70% selectivity) | - | ResearchGate Publication |

| Rh-NAPHOS | - | - | Linear product favored (~95% selectivity) | - | ResearchGate Publication |

Note: Specific yields and precise isomer ratios are highly dependent on the ligand used with the rhodium catalyst and the exact reaction conditions.

References

An In-Depth Technical Guide to the Spectroscopic Data Interpretation of 4-Phenylbutanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-phenylbutanal, a key organic compound. By delving into its Mass Spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Proton Nuclear Magnetic Resonance (¹H NMR), and Infrared (IR) spectroscopy data, this document serves as an essential resource for researchers in organic synthesis, analytical chemistry, and drug development.

Executive Summary

4-Phenylbutanal, with the molecular formula C₁₀H₁₂O, presents a unique spectroscopic profile owing to its combination of an aromatic phenyl group and a terminal aldehyde functional group connected by a butyl chain. This guide offers a detailed interpretation of its spectral data, enabling unambiguous structural confirmation and a deeper understanding of its chemical properties. The data is presented in clearly structured tables for comparative analysis, alongside detailed experimental protocols for data acquisition. Visual diagrams generated using Graphviz illustrate key fragmentation pathways, structural correlations, and experimental workflows, providing a holistic view of the spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the mass spectrum, ¹³C NMR, ¹H NMR, and IR spectra of 4-phenylbutanal.

Table 1: Mass Spectrometry Data

| Property | Value |

| Molecular Formula | C₁₀H₁₂O |

| Molecular Weight | 148.20 g/mol |

| Major Fragment (m/z) | 104 (Base Peak) |

| Other Key Fragments (m/z) | 91, 65 |

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~202.5 | C=O (Aldehyde) |

| ~141.5 | C-1' (Aromatic Quaternary) |

| ~128.5 | C-3'/C-5' (Aromatic CH) |

| ~128.3 | C-2'/C-6' (Aromatic CH) |

| ~126.0 | C-4' (Aromatic CH) |

| ~43.8 | CH₂ (alpha to C=O) |

| ~35.2 | CH₂ (alpha to Phenyl) |

| ~27.8 | CH₂ (beta to C=O and Phenyl) |

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~9.77 | t | ~1.8 | 1H | CHO |

| ~7.32-7.17 | m | - | 5H | Aromatic H |

| ~2.73 | t | ~7.6 | 2H | CH₂ (alpha to Phenyl) |

| ~2.46 | dt | ~7.3, ~1.8 | 2H | CH₂ (alpha to C=O) |

| ~2.00 | p | ~7.5 | 2H | CH₂ (beta to C=O and Phenyl) |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3085, 3062, 3027 | Aromatic C-H Stretch |

| ~2929, 2858 | Aliphatic C-H Stretch |

| ~2820, 2720 | Aldehyde C-H Stretch (Fermi doublet) |

| ~1725 | C=O Aldehyde Stretch |

| ~1604, 1496, 1454 | Aromatic C=C Stretch |

Spectroscopic Interpretation and Structural Elucidation

The collective spectroscopic data provides definitive evidence for the structure of 4-phenylbutanal.

Mass Spectrometry: The mass spectrum displays a molecular ion peak at m/z 148, corresponding to the molecular weight of 4-phenylbutanal. The base peak at m/z 104 is attributed to a McLafferty rearrangement, a characteristic fragmentation for aldehydes and ketones with a γ-hydrogen, leading to the loss of propene.[1][2] The prominent peak at m/z 91 corresponds to the stable tropylium ion, formed by the cleavage of the bond beta to the aromatic ring.[3] The peak at m/z 65 arises from the further fragmentation of the tropylium ion.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum clearly indicates the presence of ten carbon atoms. The downfield signal at approximately 202.5 ppm is characteristic of an aldehyde carbonyl carbon.[4][5][6] The signals in the aromatic region (~126-142 ppm) correspond to the six carbons of the phenyl group. The three signals in the upfield region (~28-44 ppm) are assigned to the three methylene carbons of the butyl chain.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides detailed information about the proton environments. The highly deshielded triplet at ~9.77 ppm is a classic signature of an aldehydic proton, with the small coupling arising from the adjacent methylene group.[4][7][8] The multiplet between 7.17 and 7.32 ppm integrates to five protons, corresponding to the aromatic ring. The three distinct signals in the aliphatic region, each integrating to two protons, confirm the presence of the three methylene groups in the butyl chain. Their chemical shifts and coupling patterns are consistent with their positions relative to the phenyl and aldehyde groups.

Infrared Spectroscopy: The IR spectrum exhibits several key absorption bands that confirm the functional groups present in 4-phenylbutanal. The strong absorption at ~1725 cm⁻¹ is characteristic of the C=O stretching vibration of a saturated aliphatic aldehyde.[8][9][10] The pair of medium intensity peaks at ~2820 cm⁻¹ and ~2720 cm⁻¹ are the signature Fermi doublet for the C-H stretch of an aldehyde.[8][9][10] The absorptions above 3000 cm⁻¹ are indicative of aromatic C-H stretching, while the peaks around 1604, 1496, and 1454 cm⁻¹ are due to the C=C stretching vibrations within the aromatic ring. The peaks in the 2850-2960 cm⁻¹ region are attributed to the aliphatic C-H stretching of the butyl chain.[10][11]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Mass Spectrometry

Sample Preparation: A dilute solution of 4-phenylbutanal is prepared in a volatile organic solvent such as methanol or acetonitrile.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is typically used.

Procedure:

-

A small volume (typically 1 µL) of the prepared solution is injected into the GC inlet.

-

The sample is vaporized and separated on a suitable capillary column (e.g., a non-polar column like DB-5).

-

The separated analyte elutes from the column and enters the ion source of the mass spectrometer.

-

In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

The detector records the abundance of each ion, generating the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of 4-phenylbutanal is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

The solution is transferred to a clean, dry 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

¹H NMR Acquisition:

-

The sample is placed in the spectrometer and the magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse ¹H NMR experiment is performed.

-